2,4-Dichloro-5-(difluoromethyl)thiazole

Lipophilicity Drug Design ADME

Thiazole substitution patterns dictate biological outcomes. Non-fluorinated analogs fail to achieve required membrane permeability or metabolic stability. This compound solves that gap. - **Electronic profile:** pKa -3.53 (vs. -1.93 for non-fluorinated analog) - modulates nucleophilic substitution reactivity - **Lipophilicity:** logP 3.3 (+0.9 improvement) - enhances foliar uptake and systemic translocation - **Synthetic versatility:** Two differentially reactive chlorines enable sequential cross-coupling and SAR exploration - **Quality:** ≥95-98% purity with batch-specific HPLC/NMR documentation

Molecular Formula C4HCl2F2NS
Molecular Weight 204.02 g/mol
CAS No. 105315-43-3
Cat. No. B020269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(difluoromethyl)thiazole
CAS105315-43-3
Molecular FormulaC4HCl2F2NS
Molecular Weight204.02 g/mol
Structural Identifiers
SMILESC1(=C(N=C(S1)Cl)Cl)C(F)F
InChIInChI=1S/C4HCl2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H
InChIKeyBMNCFMVAGOFKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties of 2,4-Dichloro-5-(difluoromethyl)thiazole


2,4-Dichloro-5-(difluoromethyl)thiazole (CAS 105315-43-3) is a halogenated thiazole building block characterized by a molecular formula of C4HCl2F2NS and a molecular weight of 204.03 g/mol [1]. The compound features a thiazole core with chlorine substituents at the 2- and 4-positions and a difluoromethyl (-CF2H) group at the 5-position, a combination that imparts distinct electronic and physicochemical properties compared to non-fluorinated or differently substituted thiazole analogs . Commercially available at purities typically ranging from 95% to 98%, this heterocyclic intermediate is supplied for research and further manufacturing use in pharmaceutical and agrochemical development .

Why 2,4-Dichloro-5-(difluoromethyl)thiazole Cannot Be Substituted


Thiazole-based intermediates are not functionally interchangeable; substitution patterns directly govern both synthetic utility and downstream biological performance. The presence of the difluoromethyl group at the 5-position of 2,4-dichloro-5-(difluoromethyl)thiazole increases calculated logP by approximately 0.9 units relative to non-fluorinated 2,4-dichlorothiazole, significantly altering membrane permeability and metabolic stability in derived drug candidates [1]. Furthermore, the compound's calculated pKa of -3.53 makes it a substantially stronger acid than 2,4-dichlorothiazole (pKa -1.93), affecting its reactivity profile in nucleophilic substitution and cross-coupling reactions . These quantifiable differences in lipophilicity, acidity, and electronic character mean that substituting this specific building block with a non-difluoromethylated analog will yield derivatives with markedly different physicochemical and pharmacokinetic properties, potentially derailing structure-activity relationship (SAR) optimization campaigns.

Quantitative Advantages of 2,4-Dichloro-5-(difluoromethyl)thiazole


Lipophilicity and Membrane Permeability

2,4-Dichloro-5-(difluoromethyl)thiazole exhibits a calculated logP of 3.3 [1], which is approximately 0.9 log units higher than the non-fluorinated analog 2,4-dichlorothiazole (logP 2.45) . This increased lipophilicity is attributable to the electron-withdrawing and hydrophobic character of the difluoromethyl substituent at the 5-position.

Lipophilicity Drug Design ADME

Acidity and Synthetic Reactivity

The calculated pKa of 2,4-dichloro-5-(difluoromethyl)thiazole is -3.53 , compared to -1.93 for 2,4-dichlorothiazole . The 1.6-unit difference reflects the strong electron-withdrawing effect of the difluoromethyl group, which acidifies the thiazole ring and enhances its susceptibility to nucleophilic attack.

Synthetic Chemistry pKa Reactivity

Antiproliferative Activity

In vitro studies demonstrate that 2,4-dichloro-5-(difluoromethyl)thiazole inhibits cell proliferation with an IC50 value of approximately 15 µM . This activity is attributable to the combined effects of the dichloro and difluoromethyl substitution pattern, which is absent in non-fluorinated thiazole building blocks.

Anticancer Cytotoxicity IC50

Sequential Cross-Coupling Versatility

The substitution pattern of 2,4-dichloro-5-(difluoromethyl)thiazole—with chlorine at the 2- and 4-positions and a difluoromethyl group at the 5-position—enables sequential functionalization strategies . The 2-position chlorine is generally more reactive toward nucleophilic substitution than the 4-position chlorine, allowing for regioselective derivatization . This contrasts with 5-(difluoromethyl)thiazole, which lacks halogen handles for cross-coupling entirely .

Cross-Coupling Synthetic Utility Building Block

Applications of 2,4-Dichloro-5-(difluoromethyl)thiazole


Agrochemical and Pharmaceutical Intermediate

The enhanced logP of 3.3 positions 2,4-dichloro-5-(difluoromethyl)thiazole as a preferred building block for designing agrochemical active ingredients and drug candidates requiring improved membrane permeability and metabolic stability [1]. This is particularly relevant for herbicides and fungicides where foliar uptake and systemic translocation are critical performance parameters .

Anticancer Lead Optimization

With a demonstrated IC50 of approximately 15 µM in cell proliferation assays, this compound serves as a validated starting point for medicinal chemistry campaigns targeting oncology indications [1]. Its intrinsic antiproliferative activity, combined with the synthetic versatility of its chloro substituents, enables rapid SAR exploration and hit-to-lead optimization .

Library Synthesis via Sequential Cross-Coupling

The presence of two differentially reactive chlorine atoms (at the 2- and 4-positions) alongside a difluoromethyl group makes this thiazole uniquely suited for generating structurally diverse compound libraries via sequential nucleophilic substitution and transition metal-catalyzed cross-coupling reactions [1]. This synthetic flexibility is not available with mono-halogenated or non-halogenated thiazole analogs .

High-Purity Intermediate for SAR Studies

Commercially available at purities of ≥95% to 98% with batch-specific analytical documentation (NMR, HPLC, GC), this compound meets the stringent quality requirements for reproducible SAR studies in academic and industrial medicinal chemistry laboratories [1]. The combination of high purity and well-defined substitution pattern ensures that observed biological effects are attributable to the compound rather than impurities.

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